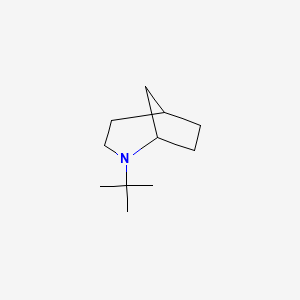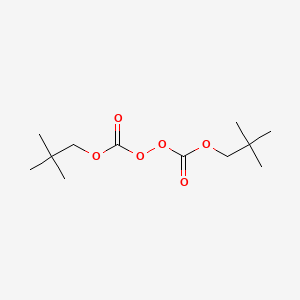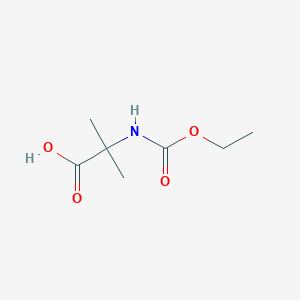
1,2,3-Tribromobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tribromobutane is an organic compound with the molecular formula C4H7Br3 It is a brominated derivative of butane, characterized by the presence of three bromine atoms attached to the first, second, and third carbon atoms of the butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3-Tribromobutane can be synthesized through the bromination of butane. The process typically involves the addition of bromine (Br2) to butane in the presence of a catalyst or under specific reaction conditions. The reaction is carried out in a controlled environment to ensure the selective bromination at the desired positions on the butane chain.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade bromine and butane, along with appropriate catalysts and reaction vessels designed to handle large volumes and ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-Tribromobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or butane itself.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH2-). These reactions typically occur in polar solvents like water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used to promote elimination reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction.
Major Products Formed:
Substitution Reactions: Products include various substituted butanes, depending on the nucleophile used.
Elimination Reactions: Alkenes such as 1-butene or 2-butene are common products.
Reduction Reactions: Products include less brominated butanes or butane itself.
Aplicaciones Científicas De Investigación
1,2,3-Tribromobutane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules or to study reaction mechanisms.
Biology: The compound can be used in studies involving brominated organic compounds and their effects on biological systems.
Medicine: Research into brominated compounds like this compound may provide insights into potential pharmaceutical applications or toxicological effects.
Industry: It is used in the production of flame retardants, as brominated compounds are effective in reducing flammability.
Mecanismo De Acción
The mechanism of action of 1,2,3-tribromobutane involves its interaction with various molecular targets, depending on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the presence of strong bases facilitates the removal of hydrogen and bromine atoms to form double bonds. The exact pathways and molecular targets can vary based on the specific conditions and reagents used.
Comparación Con Compuestos Similares
1,1,2-Tribromobutane: Another brominated butane derivative with bromine atoms at different positions.
1,2,2-Tribromobutane: Similar structure but with two bromine atoms on the second carbon.
2,2,3-Tribromobutane: Bromine atoms are attached to the second and third carbon atoms.
Uniqueness of 1,2,3-Tribromobutane: this compound is unique due to the specific arrangement of bromine atoms, which influences its reactivity and the types of reactions it can undergo. This arrangement allows for selective substitution and elimination reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
632-05-3 |
|---|---|
Fórmula molecular |
C4H7Br3 |
Peso molecular |
294.81 g/mol |
Nombre IUPAC |
1,2,3-tribromobutane |
InChI |
InChI=1S/C4H7Br3/c1-3(6)4(7)2-5/h3-4H,2H2,1H3 |
Clave InChI |
HKTNRDJXZCCMGH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(CBr)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



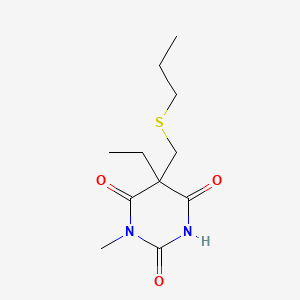

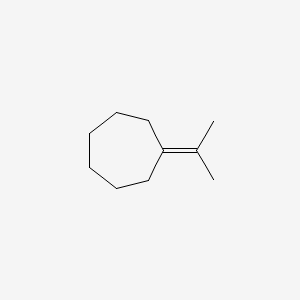
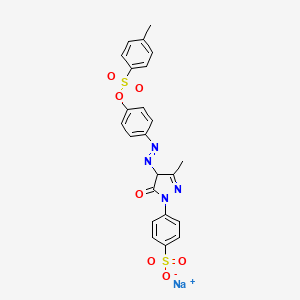
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)

![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)
